molecular formula C22H30O B12569771 Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]- CAS No. 189748-82-1

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]-

Katalognummer: B12569771
CAS-Nummer: 189748-82-1
Molekulargewicht: 310.5 g/mol
InChI-Schlüssel: VTTCHVSLQAJTQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]- is a complex organic compound belonging to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features bulky tert-butyl groups and a methylphenyl group, which can influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]- typically involves multi-step organic reactions. Common synthetic routes may include:

    Alkylation of Phenol:

    Benzylation: The methylphenyl group can be introduced via benzylation reactions, often using benzyl chloride and a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow reactors and the use of advanced catalysts to optimize reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups.

Wissenschaftliche Forschungsanwendungen

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]- has various applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]- involves its interaction with molecular targets such as enzymes or receptors. The bulky tert-butyl groups and the methylphenyl group can influence its binding affinity and specificity, affecting its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenol, 2,6-di-tert-butyl-4-methyl-: Similar structure but lacks the benzyl group.

    Phenol, 2,4,6-tri-tert-butyl-: Contains three tert-butyl groups but no benzyl group.

Uniqueness

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]- is unique due to the presence of both tert-butyl groups and a methylphenyl group, which can significantly influence its chemical properties and reactivity compared to other phenols.

Eigenschaften

CAS-Nummer

189748-82-1

Molekularformel

C22H30O

Molekulargewicht

310.5 g/mol

IUPAC-Name

2,6-ditert-butyl-4-[(4-methylphenyl)methyl]phenol

InChI

InChI=1S/C22H30O/c1-15-8-10-16(11-9-15)12-17-13-18(21(2,3)4)20(23)19(14-17)22(5,6)7/h8-11,13-14,23H,12H2,1-7H3

InChI-Schlüssel

VTTCHVSLQAJTQP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.